3-Hydroxycyclobutyl pivalate

Overview

Description

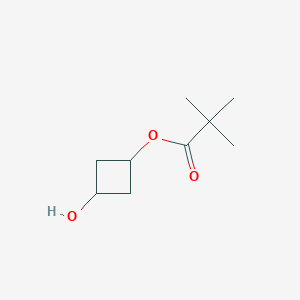

3-Hydroxycyclobutyl pivalate, also known as 3-HO-CP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless to yellow liquid with a molecular weight of 172.22 .

Molecular Structure Analysis

The molecular formula of 3-Hydroxycyclobutyl pivalate is C9H16O3 . The InChI code is 1S/C9H16O3/c1-9(2,3)8(11)12-7-4-6(10)5-7/h6-7,10H,4-5H2,1-3H3/t6-,7+ .Physical And Chemical Properties Analysis

3-Hydroxycyclobutyl pivalate is a colorless to yellow liquid with a molecular weight of 172.22 . It is stored at room temperature .Scientific Research Applications

Synthesis of Bioactive Molecules

Pivalate is crucial in synthesizing cyclopropanes, structural motifs found in numerous bioactive molecules. The use of pivalate bases has been pivotal in developing methods for cyclopropanation reactions, which involve the intramolecular coupling of two C-H bonds. This methodology has broad applications in generating diverse arylcyclopropanes and has been applied to the concise synthesis of bioactive compounds like lemborexant, an anti-insomnia drug (Clemenceau et al., 2020).

Organic Light Emitting Diodes (OLEDs) and Solar Cells

Research on organozinc pivalates interacting with anthranils to produce anilines derivatives, which cyclize under acidic conditions to provide condensed quinolines, highlights pivalate's role in developing materials for OLEDs and solar cells. These compounds are particularly noted for their high photoluminescence quantum yields and suitability as hole-transporting materials in perovskite solar cells (Li et al., 2018).

Synthesis of Stereotriads

Pivalate has been used in the oxymercuration of substituted cyclopropylcarbinols to access stereotriads, highlighting its utility in complex organic synthesis and the creation of molecules with precise stereochemical configurations (Cossy et al., 2001).

Material Science Applications

The synthesis of 3-aryl-4-hydroxycyclobut-3-ene-1,2-diones as sensitizers for TiO2 solar cells demonstrates pivalate derivatives' potential in enhancing solar-light-to-electricity conversion efficiency. This research provides a foundation for the development of more efficient solar energy harvesting technologies (Matsui et al., 2003).

Nitroxyl (HNO) Donors

Studies on acyloxy nitroso compounds, including pivalate derivatives, have revealed their capability as HNO donors, with applications in biological systems where HNO's unique reactivity and biological activities are of interest. These compounds' kinetics, reactions with thiols, and vasodilation properties have been explored, demonstrating their potential in medicinal chemistry (Shoman et al., 2011).

Safety and Hazards

Future Directions

While specific future directions for 3-Hydroxycyclobutyl pivalate are not mentioned in the available resources, it’s worth noting that structurally well-defined Mn/Fe-oxo pivalate and isobutyrate building blocks have been explored in the formation of cluster-based coordination polymers (CCPs) assemblies . This suggests potential future directions in the field of CCPs.

properties

IUPAC Name |

(3-hydroxycyclobutyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2,3)8(11)12-7-4-6(10)5-7/h6-7,10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWHHZSWFRKEHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1CC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxycyclobutyl pivalate | |

CAS RN |

1089709-03-4 | |

| Record name | 3-hydroxycyclobutyl 2,2-dimethylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 9,11-dioxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate](/img/structure/B3380384.png)

![2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile](/img/structure/B3380406.png)

![2,6-Dimethyl 2-azabicyclo[2.2.2]oct-7-ene-2,6-dicarboxylate](/img/structure/B3380433.png)

![2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3380438.png)

![4-[(4-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B3380476.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3380478.png)